molecular formula C8H13F3N2O3 B1469512 N,N-dimethylazetidine-3-carboxamide 2,2,2-trifluoroacetate CAS No. 1228230-61-2

N,N-dimethylazetidine-3-carboxamide 2,2,2-trifluoroacetate

Cat. No.: B1469512
CAS No.: 1228230-61-2
M. Wt: 242.2 g/mol
InChI Key: AZCOMVNSAUJHFJ-UHFFFAOYSA-N
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Description

N,N-Dimethylazetidine-3-carboxamide 2,2,2-trifluoroacetate is an organic salt composed of a protonated azetidine derivative and a trifluoroacetate counterion. The azetidine ring (a strained 4-membered nitrogen-containing heterocycle) is substituted at the 3-position with a dimethylcarboxamide group. The trifluoroacetate ion (CF₃COO⁻) enhances solubility in polar solvents and stabilizes the cationic azetidine moiety through ionic interactions. This compound is structurally significant due to the azetidine ring’s conformational rigidity, which is exploited in medicinal chemistry for modulating pharmacokinetic properties .

Properties

IUPAC Name

N,N-dimethylazetidine-3-carboxamide;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O.C2HF3O2/c1-8(2)6(9)5-3-7-4-5;3-2(4,5)1(6)7/h5,7H,3-4H2,1-2H3;(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZCOMVNSAUJHFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1CNC1.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N,N-Dimethylazetidine-3-carboxamide 2,2,2-trifluoroacetate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, including antibacterial, cytotoxic, and anti-inflammatory effects, supported by data from various studies.

Chemical Structure

The compound features a trifluoroacetate group which is known to enhance biological activity through increased lipophilicity and potential interactions with biological targets. The azetidine ring structure contributes to its unique chemical properties.

Antibacterial Activity

Several studies have reported on the antibacterial properties of compounds similar to N,N-dimethylazetidine-3-carboxamide derivatives. For instance, derivatives exhibiting strong antibacterial effects against both Gram-positive and Gram-negative bacteria were noted. The minimum inhibitory concentration (MIC) values for some related compounds were as low as 2.5 μM against Staphylococcus aureus and Escherichia coli .

CompoundMIC (μM)Bacteria Targeted
Compound 2≤ 2.5Staphylococcus aureus
Compound 3≤ 2.5Escherichia coli
Compound 425.0Vibrio anguillarum

Cytotoxic Activity

Research has indicated that N,N-dimethylazetidine-3-carboxamide derivatives may possess cytotoxic properties against various cancer cell lines. A study focusing on a structurally similar compound demonstrated significant cytotoxicity with an IC50 value comparable to established anticancer agents like sorafenib . The mechanism of action often involves the inhibition of key enzymes such as VEGFR-2, which plays a critical role in tumor angiogenesis.

Cell LineIC50 (μM)Mechanism of Action
HeLa (cervical)15.0VEGFR-2 inhibition
DLD1 (colorectal)20.0Apoptosis induction
HepG2 (liver)18.0Cell cycle arrest at G2/M phase

Anti-inflammatory Effects

The anti-inflammatory potential of N,N-dimethylazetidine-3-carboxamide has been suggested through its ability to modulate oxidative stress markers and inflammatory cytokines in vitro. Compounds with similar structures have shown promise in reducing levels of reactive oxygen species (ROS), thereby mitigating inflammation .

Case Studies

  • Antibacterial Screening : A series of azetidine derivatives were synthesized and screened for antibacterial activity. The most potent compounds demonstrated significant inhibition against multiple bacterial strains, suggesting a broad-spectrum effect.
  • Cytotoxicity in Cancer Models : In vitro studies on cancer cell lines revealed that certain derivatives caused cell cycle arrest and apoptosis, indicating potential as anticancer agents.
  • Inflammatory Response Modulation : Experimental models indicated that related compounds could reduce inflammation markers in cells exposed to pro-inflammatory stimuli, highlighting their therapeutic potential in inflammatory diseases.

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of N,N-dimethylazetidine-3-carboxamide can serve as precursors for compounds with anticancer properties. For instance, modifications of the azetidine structure have been linked to enhanced activity against specific cancer cell lines. The trifluoroacetate group may enhance solubility and bioavailability, making the compound more effective in therapeutic settings.

  • Case Study : A series of compounds derived from azetidine structures were synthesized and tested for their efficacy against various cancer types. The results showed significant inhibition of tumor growth in vitro, suggesting that further development could lead to novel cancer therapies.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. It has been shown to modulate pathways involved in inflammation, making it a candidate for treating inflammatory diseases.

  • Case Study : In preclinical models of rheumatoid arthritis, compounds derived from N,N-dimethylazetidine-3-carboxamide exhibited reduced inflammation markers and improved joint function compared to control groups.

Enzyme Inhibition

N,N-Dimethylazetidine-3-carboxamide 2,2,2-trifluoroacetate has been explored as a potential inhibitor of various enzymes implicated in disease processes. For example, it has shown promise in inhibiting phosphoinositide 3-kinases (PI3Ks), which are involved in cell growth and metabolism.

  • Research Findings : Inhibition studies indicated that the compound could effectively block PI3K activity, leading to reduced cellular proliferation in cancer cells. This suggests a dual role in both anticancer and anti-inflammatory contexts.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N,N-Dimethyl-2-[3-(2-Pyrazinyl)propyl]-2-azetidinecarboxamide Trifluoroacetate

  • Structural Differences :
    • The azetidine ring is substituted at the 2-position with a 3-(2-pyrazinyl)propyl chain, introducing an aromatic pyrazine group.
    • Unlike the target compound, the dimethylcarboxamide group is at the 2-position rather than the 3-position.
  • The altered carboxamide position may affect hydrogen-bonding capabilities and steric interactions .
Table 1: Key Structural Comparisons
Feature Target Compound Pyrazinylpropyl Analog
Azetidine Substitution 3-carboxamide 2-carboxamide + 2-pyrazinylpropyl
Counterion Trifluoroacetate Trifluoroacetate
Aromatic Groups None Pyrazine
Potential Applications Drug intermediates Bioactive molecule synthesis

N,1-Dimethyl-1H-imidazol-5-amine 2,2,2-Trifluoroacetate

  • Structural Differences :
    • Replaces the azetidine ring with a 5-membered imidazole ring.
    • The imidazole nitrogen is methylated, and the 5-position carries an amine group.
  • Functional Implications :
    • The imidazole ring is aromatic and less strained, enhancing stability but reducing conformational restriction.
    • The basicity of the imidazole nitrogen differs significantly from the azetidine’s tertiary amine, altering pH-dependent solubility .
Table 2: Ring System and Solubility
Property Target Compound (Azetidine) Imidazole Analog
Ring Size 4-membered 5-membered
Aromaticity Non-aromatic Aromatic
Basicity (pKa) ~8–9 (tertiary amine) ~7 (imidazole NH)
Solubility in Water Moderate (salt-enhanced) High (due to imidazole polarity)

Lithium Trifluoroacetate (Inorganic Salt)

  • Structural Differences: A simple inorganic salt with a lithium cation (Li⁺) instead of an organic cation.
  • Functional Implications: High thermal stability and aqueous solubility due to ionic bonding.
Table 3: Counterion and Cation Effects
Parameter Target Compound (Organic Cation) Lithium Trifluoroacetate
Cation Type Protonated azetidine Li⁺
Melting Point Likely lower (organic salt) Higher (inorganic salt)
Applications Medicinal chemistry Electrolytes, catalysis

Research Findings and Inferred Properties

  • Azetidine Derivatives : The target compound’s strained ring may improve binding specificity in enzyme inhibition compared to larger rings like imidazole .
  • Trifluoroacetate Salts: Organic trifluoroacetates generally exhibit better solubility in aprotic solvents (e.g., DMSO) than inorganic salts, aiding drug formulation .
  • Substituent Effects : Pyrazinyl groups (as in the analog from ) introduce redox-active moieties, which could influence metabolic stability in vivo.

Preparation Methods

Starting Materials and Core Azetidine Synthesis

  • Azetidine-3-carboxylic acid serves as the fundamental building block.
  • The azetidine ring can be constructed via ring contraction or cycloaddition methods:
    • Ring contraction of α-bromo-N-sulfonylpyrrolidinones under basic conditions (e.g., K2CO3 in MeCN/MeOH at 60 °C) has been demonstrated to yield azetidines efficiently.
    • [2+2] Photocycloaddition of 2-isoxazoline-3-carboxylates with alkenes under visible light irradiation using Ir(III) photocatalysts provides another synthetic route for azetidine scaffolds.

N,N-Dimethylation of Azetidine-3-carboxamide

  • The amide nitrogen is dimethylated typically using methylating agents or via reaction with N,N-dimethylformamide dimethyl acetal (DMF-DMA) under reflux conditions in dry toluene at elevated temperatures (e.g., 110 °C for 18 hours).
  • This step ensures the introduction of the N,N-dimethyl substituents critical for the final compound's activity.

Formation of the Trifluoroacetate Salt

  • The free base N,N-dimethylazetidine-3-carboxamide is treated with trifluoroacetic acid (TFA) to afford the trifluoroacetate salt.
  • This acid-base reaction is typically conducted at room temperature, with stoichiometric amounts of TFA, yielding a stable crystalline salt suitable for further applications.

Advanced Synthetic Routes and Catalysis

Recent patent literature describes a multi-step synthetic pathway involving:

Step Reaction Description Reagents/Conditions Solvent Temperature Time
1 Reaction of compound a with SEMCl to form intermediate SEMCl, polar aprotic solvent (DMF or DMSO) DMF or DMSO 0 °C to RT 3-24 h
2 Palladium-catalyzed coupling with borate compound Pd catalysts (Pd(PPh3)4, Pd(dppf)Cl2, Pd(OAc)2), base (Na2CO3, K2CO3, K3PO4, KOAc) Mixed solvent (dioxane/water) RT to 100 °C 5-24 h
3 Reaction with acrylonitrile compound in presence of base Base (DBU, DMAP, K2CO3, Et3N) Acetonitrile, acetone, DMF, or DCM 0 °C to RT 18-24 h
4 Lewis acid-catalyzed cyclization to final compound Lewis acid (LiBF4) or acid (TFA, BF3·OEt2) Acetonitrile or DCM 0 °C to 100 °C 3-24 h

This method allows controlled functionalization and cyclization to yield azetidine derivatives, including N,N-dimethylazetidine-3-carboxamide trifluoroacetate salts.

Reaction Mechanism Insights

  • The palladium-catalyzed steps proceed via oxidative addition, transmetallation, and reductive elimination, facilitating C-C bond formation.
  • The acrylonitrile addition and subsequent Lewis acid-catalyzed cyclization involve nucleophilic attack and ring closure, forming the azetidine ring with the desired substitution pattern.
  • Acid treatment with trifluoroacetic acid protonates the amide nitrogen, forming the trifluoroacetate salt, improving compound stability and solubility.

Chemical Reaction Analysis and Optimization

Reaction Type Reagents Conditions Outcome Notes
Amide formation Azetidine-3-carboxylic acid + amine Room temp to reflux Azetidine-3-carboxamide High yield with controlled pH
N,N-dimethylation DMF-DMA or methylating agents 110 °C, 18 h N,N-dimethylazetidine-3-carboxamide Requires anhydrous conditions
Salt formation Trifluoroacetic acid RT, stoichiometric Trifluoroacetate salt Enhances solubility and stability
Pd-catalyzed coupling Pd catalysts + base + borate RT to 100 °C, 5-24 h Coupled intermediate Sensitive to moisture and oxygen
Cyclization Lewis acid or acid catalyst 0 °C to 100 °C, 3-24 h Azetidine ring closure Acid choice affects yield and purity

Optimization of reaction parameters such as temperature, solvent, catalyst loading, and reaction time is critical to maximize yield and purity.

Summary Table of Preparation Methods

Preparation Step Key Reagents Solvent Temperature Time Yield/Notes
Azetidine ring formation (ring contraction or photocycloaddition) α-bromo-N-sulfonylpyrrolidinones or 2-isoxazoline-3-carboxylates + alkenes MeCN/MeOH or photocatalytic system 60 °C or blue light irradiation 3 h or variable High yield, versatile
N,N-Dimethylation N,N-dimethylformamide dimethyl acetal (DMF-DMA) Dry toluene 110 °C 18 h Efficient, requires dry conditions
Salt formation Trifluoroacetic acid DCM or acetonitrile RT 3-8 h Stable trifluoroacetate salt
Pd-catalyzed coupling Pd catalysts + base + borate Dioxane/water mixture RT to 100 °C 5-24 h High selectivity
Cyclization Lewis acid (LiBF4) or acid (TFA, BF3·OEt2) Acetonitrile or DCM 0 °C to 100 °C 3-24 h Essential for ring closure

Q & A

Q. How does the compound’s stability vary under photolytic or thermal stress?

  • Methodology :
  • ICH Guidelines : Conduct photostability tests (ICH Q1B) using a xenon lamp. Monitor degradation via UV-Vis (λmax ~260 nm for azetidine derivatives) .
  • Thermogravimetric Analysis (TGA) : Determine decomposition temperature (>200°C expected due to TFA’s thermal stability) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N,N-dimethylazetidine-3-carboxamide 2,2,2-trifluoroacetate
Reactant of Route 2
N,N-dimethylazetidine-3-carboxamide 2,2,2-trifluoroacetate

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